molecular formula C6H8N2O2 B13199579 3-(1,3-Oxazol-2-yl)oxetan-3-amine

3-(1,3-Oxazol-2-yl)oxetan-3-amine

Cat. No.: B13199579
M. Wt: 140.14 g/mol
InChI Key: DJGSYMJWDALRHS-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)oxetan-3-amine is a heterocyclic compound featuring an oxetane ring substituted with an oxazole moiety at the 3-position, along with an amine group. Its molecular formula is C₆H₇N₃O (free base), with a molecular weight of 153.14 g/mol.

Structural studies highlight its role in forming thrombin-inhibitor complexes, as evidenced by X-ray crystallography data (PDB: 6ymp) .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)oxetan-3-amine

InChI

InChI=1S/C6H8N2O2/c7-6(3-9-4-6)5-8-1-2-10-5/h1-2H,3-4,7H2

InChI Key

DJGSYMJWDALRHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=CO2)N

Origin of Product

United States

Preparation Methods

Synthesis Route A: From Oxetan-3-amine and Oxazoline Precursors

A practical approach involves starting from oxetan-3-amine and coupling it with oxazoline-containing acyl chlorides or carboxylic acid derivatives:

Step Reagents/Conditions Outcome Yield (%) Reference
1 Oxetan-3-amine + oxazoline-2-carbonyl chloride, triethylamine, dichloromethane, 0 °C to RT Formation of N-(3-(1,3-oxazol-2-yl)oxetan-3-yl)amide intermediate 75-90
2 Cyclization or further functionalization under mild acidic/basic conditions Formation of 3-(1,3-oxazol-2-yl)oxetan-3-amine Variable

This method leverages the nucleophilicity of the oxetan-3-amine and the electrophilicity of acyl chlorides derived from oxazoline precursors.

Synthesis Route B: Intramolecular Cyclization via Williamson Etherification

Starting from a diol precursor containing both the oxazoline moiety and an amino-functionalized side chain, the oxetane ring can be formed by intramolecular cyclization:

Step Reagents/Conditions Outcome Yield (%) Reference
1 Preparation of 1,3-diol with oxazoline substituent (via known methods) Diol intermediate -
2 Treatment with sodium hydride or potassium tert-butoxide in THF Intramolecular cyclization to oxetane ring 60-85
3 Introduction of amino group via aza-Michael addition or nucleophilic substitution This compound 50-80

This route benefits from stereochemical control and modular functional group transformations.

Synthesis Route C: Nucleophilic Ring-Opening of Oxetanes

Oxetane rings can be opened by nucleophiles such as amines or azides to install the amino group, followed by ring closure to form the oxazoline ring:

Step Reagents/Conditions Outcome Yield (%) Reference
1 Oxetane derivative + aryl isothiocyanate, catalytic methanol, mild heating Ring-opening and formation of oxazoline intermediate High
2 Reduction or amination steps Formation of this compound Moderate

This method is advantageous for its mild conditions and high selectivity.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Amide coupling with oxetan-3-amine Direct coupling, simple reagents High yield, straightforward Requires oxazoline acyl chloride
Intramolecular cyclization (Williamson etherification) Stereoselective ring formation from diols Good stereochemical control Multi-step synthesis of precursors
Nucleophilic ring-opening with isothiocyanates Mild conditions, catalytic, one-pot possible High selectivity, functional group tolerance May require optimization for ring closure

Research Findings and Notes

  • The stereochemistry at the 3-position of the oxetane ring is critical for biological activity and can be controlled by choice of cyclization conditions and nucleophilic substitution steps.

  • Functionalization of the oxetane ring with amino and oxazoline groups enhances molecular rigidity and can improve pharmacokinetic properties in drug candidates.

  • The use of oxetan-3-one as a versatile intermediate allows access to various 3-substituted oxetanes, including amino derivatives, facilitating modular synthesis strategies.

  • Catalytic methods for oxazoline formation via oxetane ring-opening demonstrate mild and efficient routes that can be adapted for complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Applications/Synergies
3-(1,3-Oxazol-2-yl)oxetan-3-amine Oxetane + oxazole + amine C₆H₇N₃O 153.14 Thrombin inhibition, medicinal chemistry
5-Oxetan-3-yl-1H-pyrazol-3-amine Oxetane + pyrazole + amine C₆H₉N₃O 139.16 Drug discovery (unspecified targets)
N-[5-(3-Thiazol-2-yl)phenyl] derivatives Oxazole + thiazole + sulfonamide C₂₁H₁₃F₃N₂O 366.34 Kinase inhibition (e.g., Example 185)
3-[(5-tert-Butylisoxazol-3-yl)methyl]oxetan-3-amine Oxetane + isoxazole + tert-butyl group C₁₁H₁₇N₂O₂ 215.27 Thrombin inhibition (PDB: 6ymp)

Key Differences and Implications

Heterocyclic Substituents: Oxazole (target compound): Enhances aromaticity and hydrogen-bonding capacity, critical for protein-ligand interactions in thrombin binding . Isoxazole (tert-butyl derivative): The tert-butyl group introduces steric bulk, which may enhance target selectivity but reduce metabolic stability .

Ring Systems: The oxetane ring in the target compound offers rigidity and polarity, improving solubility compared to larger rings (e.g., cyclohexane) .

Biological Activity :

  • The target compound and its tert-butyl isoxazole analogue both inhibit thrombin, but their binding affinities likely differ due to substituent effects. The oxazole’s planar structure may facilitate π-π stacking with thrombin’s active site, while the isoxazole’s tert-butyl group could occupy hydrophobic pockets .
  • Sulfonamide derivatives (e.g., Example 185) target kinases rather than thrombin, underscoring the impact of functional groups on target specificity .

Biological Activity

3-(1,3-Oxazol-2-yl)oxetan-3-amine is a compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural features, including an oxazole ring and an oxetane moiety. These structural elements contribute to its diverse biological activities. The compound has a molecular formula of C6H9N2OC_6H_9N_2O and a molecular weight of approximately 139.15 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, which modulates their activity. This mechanism underpins its potential as an enzyme inhibitor and highlights its role in biochemical pathways related to disease processes.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic activity against various cancer cell lines, including:

Cell Line IC50 (μM) Effect
A2780 (Ovarian carcinoma)4.47 - 52.8Induces cell cycle arrest at G2/M phase
MCF-7 (Breast cancer)Not specifiedInhibits tubulin polymerization

These findings suggest that the compound may interfere with microtubule dynamics, a critical process in cell division and cancer progression .

Enzyme Inhibition

The compound has been studied for its potential role as an enzyme inhibitor. Preliminary research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers.

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific derivatives showed significant antiproliferative activity, particularly against resistant cancer cell lines .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of this compound. The study highlighted its potential to modulate enzymatic activity involved in key biochemical pathways, suggesting implications for drug development.

Comparative Analysis with Similar Compounds

When comparing this compound with similar compounds such as oxazoline and azetidine derivatives, it is evident that the unique fused ring structure of this compound imparts distinct chemical and biological properties that are not present in its analogs:

Compound Type Structural Features Biological Activity
This compoundOxazole + OxetaneAnticancer, Enzyme Inhibitor
OxazolineLacks oxetane ringLimited biological activity
AzetidineFour-membered ringVaries significantly in reactivity

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